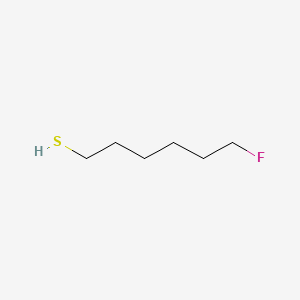

Hexanethiol, 6-fluoro-

Description

Contextualization of Fluorinated Organosulfur Compounds in Advanced Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. solubilityofthings.com This has led to the emergence of fluorinated organosulfur compounds as a significant area of interest in advanced chemical research. These compounds, which feature both fluorine and sulfur atoms, offer unique characteristics stemming from the high electronegativity of fluorine and the versatile chemistry of sulfur. solubilityofthings.comcas.cn This combination can lead to enhanced thermal stability, specific reactivity, and unique intermolecular interactions. mdpi.commdpi.com Researchers are increasingly exploring these compounds for a wide range of applications, from pharmaceuticals to materials science. nih.govnih.gov The selective incorporation of fluorine allows for fine-tuning of properties such as acidity, lipophilicity, and metabolic stability in bioactive molecules. nih.gov In materials science, fluorinated segments can impart hydrophobicity, oleophobicity, and unique self-assembly behaviors. mdpi.com

Significance of Thiol Chemistry in Contemporary Materials Science and Chemical Synthesis

Thiol chemistry, which involves the sulfur-containing functional group (-SH), is a cornerstone of modern chemical synthesis and materials science. nih.gov Thiols and their derivatives are highly versatile and can participate in a wide array of chemical reactions, including nucleophilic substitutions, additions to double bonds (thiol-ene and thiol-yne reactions), and the formation of disulfide bonds. researchgate.netmdpi.com This reactivity makes them invaluable for constructing complex molecules and functional materials. nih.gov In materials science, thiols are particularly important for their ability to form self-assembled monolayers (SAMs) on the surfaces of noble metals like gold. societechimiquedefrance.frrsc.org These highly ordered molecular layers provide a powerful platform for modifying surface properties and creating functional interfaces for applications in electronics, sensors, and biocompatible materials. societechimiquedefrance.frpsu.edu

Overview of Hexanethiol, 6-fluoro- and Related Fluorinated Hexanethiols in Academic Studies

Within the broader class of fluorinated organosulfur compounds, hexanethiol, 6-fluoro- and its related fluorinated hexanethiols have been the subject of specific academic inquiry. These molecules, which consist of a six-carbon chain with a terminal thiol group and a fluorine atom at the opposite end, serve as model systems for understanding the interplay between a polar headgroup, a hydrocarbon spacer, and a fluorinated tail. Studies have investigated how the position and degree of fluorination along the hexanethiol backbone influence the properties of self-assembled monolayers. For instance, research has explored the impact of fluorination on the packing, orientation, and surface energy of these films. uh.eduresearchgate.net The presence of the fluorine atom, even a single one, can significantly affect the dipole moment and wetting characteristics of the resulting surface. researchgate.net Furthermore, the synthesis of various fluorinated hexanethiol isomers allows for systematic studies on structure-property relationships in these organized molecular assemblies. nih.gov

Research Objectives and Scope of the Academic Review

This academic review aims to provide a comprehensive analysis of the chemical compound Hexanethiol, 6-fluoro-. The primary objectives are to detail its chemical and physical properties, explore its synthesis, and discuss its known applications, particularly in the context of materials science. The scope of this review is strictly focused on Hexanethiol, 6-fluoro-, with comparative data from related fluorinated hexanethiols and non-fluorinated hexanethiol included to provide context. This review will present detailed research findings and compile relevant data into structured tables.

Chemical and Physical Properties of Hexanethiol, 6-fluoro- and Related Compounds

| Property | Hexanethiol, 6-fluoro- | 1-Hexanethiol (B106883) | 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanethiol |

| CAS Number | 408-09-3 chemindex.comepa.gov | 111-31-9 chemeo.comnih.gov | 34451-25-7 guidechem.comchemfish.com |

| Molecular Formula | C6H13FS solubilityofthings.com | C6H14S chemeo.comnih.gov | C6H5F9S guidechem.comchemfish.com |

| Molecular Weight | 136.23 g/mol | 118.24 g/mol chemeo.com | 280.15 g/mol guidechem.com |

| Boiling Point | 171 °C at 760 mmHg chemindex.com | Not specified | 123.6 °C at 760 mmHg guidechem.com |

| Density | 0.926 g/cm³ or 0.9553 g/cm³ solubilityofthings.com | Not specified | 1.467 g/cm³ guidechem.com |

| Refractive Index | 1.428 chemindex.com | Not specified | 1.331 guidechem.com |

| Flash Point | 60.8 °C chemindex.com | Not specified | 35.9 °C guidechem.com |

This table presents a comparison of the key chemical and physical properties of Hexanethiol, 6-fluoro-, its non-fluorinated counterpart 1-Hexanethiol, and a heavily fluorinated analogue, 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexanethiol.

Synthesis of Hexanethiol, 6-fluoro-

The synthesis of Hexanethiol, 6-fluoro- can be achieved through a multi-step process, often starting from a commercially available fluorinated alcohol. A common synthetic route involves the following key transformations:

Halogenation of the corresponding alcohol: The synthesis can commence with 6-fluoro-1-hexanol (B1361352). This starting material can be converted to a more reactive intermediate, such as a halide or a sulfonate ester. For instance, the hydroxyl group can be replaced by a bromine atom using a suitable brominating agent.

Nucleophilic substitution with a thiol precursor: The resulting fluoro-bromo-hexane can then undergo a nucleophilic substitution reaction with a sulfur-containing nucleophile. A common choice is potassium thioacetate (B1230152) (KSAc). This reaction displaces the bromide and introduces a thioacetate group.

Hydrolysis to the thiol: The final step is the hydrolysis of the thioacetate intermediate to yield the desired Hexanethiol, 6-fluoro-. This is typically achieved under basic conditions, for example, by treatment with a base like sodium hydroxide (B78521) or by using a reagent such as sodium methoxide (B1231860) in methanol. mdpi.com

An alternative approach could involve the reaction of the fluorinated halide with sodium hydrosulfide (B80085) (NaSH) to directly form the thiol, though this method can sometimes be less clean. The choice of synthetic strategy often depends on the desired purity and yield of the final product.

Applications in Materials Science

The primary application of Hexanethiol, 6-fluoro- in academic research lies in the field of materials science, specifically in the formation of self-assembled monolayers (SAMs) on metal surfaces, most notably gold.

Self-Assembled Monolayers (SAMs)

SAMs are highly ordered molecular assemblies that form spontaneously upon the immersion of a suitable substrate, such as a gold surface, into a dilute solution of the thiol. societechimiquedefrance.frrsc.org The sulfur headgroup of the thiol chemisorbs onto the gold surface, while the alkyl chains, driven by van der Waals interactions, pack together to form a dense and ordered monolayer. societechimiquedefrance.fr

The unique structure of Hexanethiol, 6-fluoro-, with its terminal fluorine atom, makes it an interesting candidate for creating functionalized surfaces with tailored properties. The presence of the C-F bond at the terminus of the monolayer introduces a significant dipole moment, which can alter the surface potential and wettability of the SAM. researchgate.net

Studies on related fluorinated alkanethiols have shown that even a single terminal fluorine atom can have a profound impact on the properties of the monolayer. For example, the wettability of SAMs can be systematically tuned by varying the degree and position of fluorination. uh.eduresearchgate.net Research has also demonstrated that the introduction of fluorine can influence the packing and ordering of the alkyl chains within the monolayer. researchgate.net The larger van der Waals radius of fluorine compared to hydrogen can lead to differences in the tilt and twist angles of the molecules in the SAM. researchgate.net

In the context of binary ligand systems on nanocrystals, studies have shown that mixtures of hexanethiol and a fluorinated hexanethiol can lead to phase-separated ligand shells due to the differing polarities of the hydrocarbon and fluorocarbon chains. nih.gov This highlights the potential for using fluorinated thiols like Hexanethiol, 6-fluoro- to create patterned and functionalized nanoparticle surfaces.

Structure

2D Structure

3D Structure

Properties

CAS No. |

408-09-3 |

|---|---|

Molecular Formula |

C6H13FS |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

6-fluorohexane-1-thiol |

InChI |

InChI=1S/C6H13FS/c7-5-3-1-2-4-6-8/h8H,1-6H2 |

InChI Key |

YEJIOOCWBINOSK-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCS)CCF |

Origin of Product |

United States |

Synthesis Methodologies for Hexanethiol, 6 Fluoro and Its Derivatives

Direct Fluorination Approaches to Hexanethiol Analogues

Direct fluorination involves the substitution of a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond. While conceptually straightforward, this approach faces significant challenges. Reactions with elemental fluorine (F₂) are often explosive and difficult to control due to the high exothermicity of the C-H fluorination process and the low bond dissociation energy of the F-F bond youtube.com.

Modern methods, however, offer greater control and selectivity. Electrophilic fluorinating agents, particularly those with a nitrogen-fluorine (N-F) bond, have become the reagents of choice for their stability, safety, and ease of handling wikipedia.org. Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is widely used wikipedia.orgorganic-chemistry.orgresearchgate.net.

Recent advancements have focused on achieving regioselectivity in the fluorination of unactivated sp³ C-H bonds. Photocatalysis has emerged as a powerful tool in this regard. For instance, using Selectfluor® in combination with a photocatalyst like anthraquinone (B42736) allows for the generation of cationic N-radicals that can selectively abstract hydrogen atoms from specific positions on an alkane chain rsc.org. These reactions often exhibit a preference for fluorinating C-H bonds that are sterically accessible and electronically activated, or those most distal to electron-withdrawing groups, which deactivates nearby C-H bonds to radical abstraction rsc.org.

Key Features of Direct C-H Fluorination:

Reagents : Primarily N-F electrophilic reagents like Selectfluor®.

Catalysis : Often employs photocatalysis to generate reactive radical species under mild conditions.

Selectivity : A major challenge, but can be directed by electronic and steric factors within the substrate.

Challenges : The high reactivity of the thiol group means that direct fluorination of hexanethiol itself is impractical; instead, this method would be applied to an alkane precursor, such as hexane (B92381) or a functionalized hexane derivative, prior to the introduction of the thiol group.

Precursor Functionalization Strategies: Thiolation of Fluoroalkane Precursors

A more common and controlled strategy for synthesizing Hexanethiol, 6-fluoro- involves introducing the thiol group onto a hexane chain that already contains the fluorine atom. This approach allows for precise control over the location of both functional groups. The synthesis typically starts from a readily available 6-fluoro-1-hexanol (B1361352) or a 6-fluoro-1-haloalkane.

From 6-Fluoro-1-hexanol: The conversion of a primary alcohol to a thiol can be achieved through several methods. A widely used protocol is the Mitsunobu reaction wikipedia.orgorganic-chemistry.orgnih.gov. This reaction activates the alcohol using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) wikipedia.org. The activated alcohol then undergoes Sₙ2 substitution by a sulfur nucleophile. Thioacetic acid is a common choice, which yields a thioacetate (B1230152) intermediate. Subsequent hydrolysis of the thioacetate under basic conditions liberates the desired thiol organic-chemistry.orgnih.gov. This method proceeds with a clean inversion of stereochemistry at the carbon center, although this is not relevant for a primary alcohol like 6-fluoro-1-hexanol organic-chemistry.org.

From 6-Fluoro-1-haloalkanes: If the precursor is a 6-fluoro-1-haloalkane (e.g., 6-fluoro-1-bromohexane), the thiol can be introduced via nucleophilic substitution of the halide. A classic and effective method involves the use of thiourea (B124793) pearson.com. The haloalkane reacts with thiourea to form a stable, crystalline isothiouronium salt. This intermediate is then hydrolyzed, typically with an aqueous base like sodium hydroxide (B78521), to yield the final thiol and urea (B33335) as a byproduct pearson.com. This two-step process is often preferred over direct reaction with sodium hydrosulfide (B80085) (NaSH) because it prevents the common side reaction of dialkyl sulfide (B99878) formation.

Chemo- and Regioselectivity in the Synthesis of Fluorinated Hexanethiols

Achieving selectivity is paramount in the synthesis of multifunctional molecules like fluorinated thiols.

Regioselectivity refers to the control of the position at which a chemical bond is made.

In direct C-H fluorination , achieving high regioselectivity is challenging. The reaction site is determined by the inherent reactivity of different C-H bonds. However, strategic placement of functional groups can direct the fluorination to specific locations, such as those distal to electron-withdrawing groups rsc.org.

In precursor functionalization strategies , the regioselectivity is predetermined by the synthesis of the starting material. For example, beginning with 6-fluoro-1-hexanol ensures that the final product is exclusively 6-fluoro-1-hexanethiol.

In SNAr reactions on polyfluoroaromatics , the regioselectivity can be exceptionally high. The PFTR, for instance, shows a strong, electronically controlled preference for substitution at the para-position of a pentafluorophenyl ring organic-chemistry.orgacs.org.

Chemoselectivity is the ability to react with one functional group in the presence of others.

The synthesis of fluorinated thiols requires careful consideration of the reactivity of both the C-F and C-S bonds. The C-F bond is strong and generally stable under many reaction conditions. The thiol group, however, is a potent nucleophile but is also susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) as a major byproduct.

Advanced methods have been developed that show high chemoselectivity for thiolation. For example, the reaction of 1,1-dihydrofluoroalcohols with sulfuryl fluoride (B91410) in the presence of a thiol generates an in situ bis(1,1-dihydrofluoroalkyl) sulfate (B86663) intermediate. This reagent is highly chemoselective, alkylating the thiol with high efficiency even in the presence of other unprotected nucleophilic groups like amines, alcohols, or carboxylic acids rsc.orgresearchgate.net.

Advanced Synthetic Protocols for Tailored Fluorinated Hexanethiol Structures

Modern organic synthesis continues to produce innovative protocols that offer milder conditions, higher efficiency, and novel reactivity for accessing complex fluorinated molecules.

Photocatalysis: Visible-light photocatalysis has enabled new transformations under mild conditions. One such application is the hydrothiolation of alkenes . For instance, the photocatalytic hydrothiolation of gem-difluoroalkenes provides access to α,α-difluoroalkylthioethers, which are structurally related to fluorinated thiols chemrxiv.orgnih.gov. Another advanced strategy involves the cooperative use of iron photocatalysis and a thiol co-catalyst to achieve the hydrofluoroalkylation of alkenes using inexpensive fluoroalkyl carboxylic acids as the fluorine source nih.gov.

Novel Reagent Development: The development of new reagents provides safer and more selective reaction pathways. A notable example is the use of sulfuryl fluoride (SO₂F₂) for the one-pot conversion of 1,1-dihydrofluoroalcohols into their corresponding sulfides rsc.orgnih.govresearchgate.net. This method avoids the need to pre-activate the alcohol as a halide or tosylate and demonstrates excellent chemoselectivity for the thiol nucleophile over other functional groups rsc.orgresearchgate.net.

Flow Chemistry: Continuous-flow reactors offer enhanced safety, scalability, and control over highly reactive processes. Light-induced fluorination reactions, which can be difficult to control in batch processes, have been successfully implemented in flow systems using transparent tubing and a simple light source. This allows for rapid and efficient fluorination of substrates with precise control over reaction time and temperature organic-chemistry.org.

These advanced protocols expand the synthetic toolkit, enabling the construction of precisely tailored fluorinated hexanethiol structures and their derivatives for a wide range of applications.

Chemical Reactivity and Mechanistic Investigations

Thiol-Gold Interactions and Surface Adsorption Mechanisms

The strong affinity between sulfur and gold forms the basis for the self-assembly of alkanethiols into highly ordered monolayers (SAMs) on gold surfaces. mdpi.comdtic.mil The resulting organic thin films are densely packed and exhibit a quasi-crystalline structure. mdpi.com The structure and properties of these SAMs are influenced by the length of the alkyl chain and the nature of the terminal functional group.

The presence of a terminal fluorine atom in 6-fluoro-1-hexanethiol is expected to significantly impact the properties of the resulting SAM. Studies on partially fluorinated alkanethiols (PFAs), such as those with the general structure F(CF₂)ₙ(CH₂)ₘSH, provide insight into the behavior of 6-fluoro-1-hexanethiol on gold.

Key Research Findings on Fluorinated Alkanethiol SAMs:

Surface Energy and Wettability: Fluorination generally leads to surfaces with lower energy. researchgate.net The advancing contact angle of various liquids is used to probe the wettability of these surfaces. For instance, while the water contact angles on fluorocarbon and hydrocarbon surfaces can be similar, hexadecane (B31444) contact angles show a marked difference, making it a useful probe for partially fluorinated monolayers. acs.orguh.edu The presence of even a single terminal fluorine atom is expected to increase the hydrophobicity and oleophobicity compared to a standard hexanethiol SAM.

Surface Dipole and Work Function: The high electronegativity of fluorine creates a significant dipole moment at the C-F bond. This surface dipole can modify the work function of the gold substrate. nih.govuh.edu Ultraviolet photoelectron spectroscopy (UPS) is used to measure these changes, which are crucial for applications in molecular electronics. uh.eduacs.org

Characterization Techniques: X-ray photoelectron spectroscopy (XPS) is a powerful tool to confirm the chemical composition of the SAMs. It can verify the presence of the Au-S thiolate bond (S 2p peak around 162.0 eV), the carbon backbone, and the terminal fluorine atoms. researchgate.netmdpi.com Angle-dependent XPS can further reveal the elemental depth profile, confirming the orientation of the molecules with the sulfur headgroup at the gold interface and the fluorinated tail at the monolayer-air interface. researchgate.net

| Property | Influence of Terminal Fluorination | Key Characterization Techniques | References |

| Conformational Order | Minimal effect on the packing of the underlying alkyl chain for a single terminal fluorine. The methylene (B1212753) spacers are expected to remain in a highly ordered, crystalline conformation. | FTIR (νaCH₂ band position) | acs.org |

| Wettability | Increased hydrophobicity and oleophobicity, leading to higher contact angles for liquids like hexadecane. Results in a lower energy surface. | Contact Angle Goniometry | researchgate.netacs.org |

| Film Thickness | Ellipsometry is used to measure the thickness of the SAM, which is expected to increase linearly with the length of the alkanethiol chain. | Ellipsometry | dtic.mil |

| Chemical Composition | Confirmed by the presence of S 2p, C 1s, and F 1s peaks. The S 2p peak at ~162 eV indicates the formation of a gold-thiolate bond. | XPS | researchgate.netmdpi.com |

| Surface Potential | The C-F bond introduces a significant dipole moment at the surface, which alters the work function of the gold substrate. This can be tuned by varying the degree and location of fluorination. | UPS, Kelvin Probe Force Microscopy | nih.govuh.edu |

Participation in "Click" Chemistry and Post-Polymerization Functionalization

"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. Thiol-based reactions are prominent members of this family, and Hexanethiol, 6-fluoro- is a prime candidate for such transformations due to its terminal thiol group. These reactions are particularly valuable for post-polymerization functionalization, where a pre-formed polymer is modified to introduce new functionalities.

Thiol-Ene Reactions with Fluorinated Substrates

The thiol-ene reaction is a radical-mediated addition of a thiol to a double bond (an 'ene'). researchgate.net This reaction is typically initiated by UV light or a radical initiator and proceeds via a step-growth mechanism. acs.org The high efficiency and orthogonality of the thiol-ene reaction make it ideal for modifying surfaces and synthesizing complex polymer architectures.

The reactivity in a thiol-ene reaction is influenced by the electronic properties of both the thiol and the ene. Thiols with electron-withdrawing substituents are generally more reactive. researchgate.net While the fluorine atom in 6-fluoro-1-hexanethiol is at the end of the alkyl chain, its inductive effect is still expected to influence the reactivity of the thiol group.

A key application is the functionalization of fluorinated substrates. For example, 6-fluoro-1-hexanethiol could be reacted with a polymer bearing pendant vinyl or allyl groups to introduce a fluorinated tail, thereby modifying the surface properties of the polymer to enhance hydrophobicity or chemical resistance.

Functionalization of Fluorinated Polymer Architectures via Thiol Chemistry

Beyond the thiol-ene reaction, the nucleophilic aromatic substitution (SₙAr) of thiols with highly fluorinated aromatic rings is another powerful "click" reaction. researchgate.netmdpi.com Specifically, the reaction of a thiol with a pentafluorophenyl (PFP) group, often termed the para-fluoro-thiol reaction (PFTR), is highly regioselective, with the thiol exclusively displacing the fluorine atom at the para position. researchgate.net

This chemistry allows for the functionalization of polymers containing PFP moieties. For instance, a block copolymer containing a poly(pentafluorostyrene) block can be selectively modified by reacting it with a thiol. dtic.mil While this reaction typically involves a fluorinated polymer and a non-fluorinated thiol, the reverse is also conceptually feasible. A polymer with reactive sites could be functionalized with 6-fluoro-1-hexanethiol to introduce the fluoroalkyl chain. One study demonstrated the functionalization of a poly(pentafluorostyrene)-block-poly(butyl acrylate) copolymer with 1-hexanethiol (B106883), which dramatically altered the thermal properties and self-assembly behavior of the block copolymer. dtic.milresearchgate.net Using 6-fluoro-1-hexanethiol in such a reaction would provide a route to precisely located fluorinated side chains.

| "Click" Reaction Type | Reactants | Conditions | Key Features | References |

| Thiol-Ene Reaction | Thiol (e.g., Hexanethiol, 6-fluoro-) + Alkene (e.g., vinyl-functionalized polymer) | UV light or radical initiator | High efficiency, orthogonal, step-growth mechanism, spatial and temporal control with photoinitiation. | acs.orgresearchgate.net |

| Para-Fluoro-Thiol Reaction (PFTR) | Thiol (e.g., 1-Hexanethiol) + Pentafluorophenyl-functionalized polymer | Base (e.g., DBU) in an organic solvent | High regioselectivity (para-substitution), mild conditions, metal-free. | researchgate.netmdpi.com |

Electrografting and Covalent Surface Modification Processes

Electrografting is a powerful technique for covalently attaching organic layers to conductive surfaces. nih.govmdpi.com This method involves the electrochemical reduction or oxidation of a precursor molecule to generate a reactive radical species that then bonds to the surface. A common approach is the reduction of aryldiazonium salts, which forms a stable, multilayered organic film on surfaces like glassy carbon or gold. mdpi.com

While direct electrografting of alkanethiols is not the standard procedure, a two-step "post-functionalization" approach is highly effective. nih.gov

Step 1: Electrografting of a Reactive Layer: A surface is first modified by electrografting a molecule that presents a reactive functional group. For example, an aryldiazonium salt bearing a maleimide (B117702) or an azide (B81097) group can be electrografted onto the surface. uh.edu

Step 2: Covalent Attachment of the Thiol: The thiol-containing molecule, such as 6-fluoro-1-hexanethiol, is then covalently attached to the reactive layer via a "click" reaction. For a maleimide-functionalized surface, a thiol-Michael addition reaction would occur. For an azide-functionalized surface, a thiol-yne reaction could be employed if the corresponding alkyne is available.

This strategy combines the robustness of the electrografted anchor layer with the versatility of thiol chemistry, allowing for the covalent modification of a wide range of surfaces with molecules like 6-fluoro-1-hexanethiol. This is particularly useful for surfaces where stable SAM formation is difficult, such as various forms of carbon. chemrxiv.org Studies have shown the successful attachment of ferrocene-terminated thiols to electrografted maleimide groups on carbon nano-onions, demonstrating the feasibility of this approach. rri.res.in

Redox Chemistry of Fluorinated Thiolates and their Electrochemically Active Derivatives

The introduction of a redox-active moiety, such as ferrocene (B1249389), to an alkanethiol creates a molecule that is both surface-active and electrochemically addressable. dojindo.comarxiv.org These molecules are invaluable for studying electron transfer through SAMs and for developing electrochemical sensors. mdpi.comnih.gov The compound 6-(ferrocenyl)hexanethiol, a close structural analog to a derivative of 6-fluoro-1-hexanethiol, has been extensively studied. mdpi.comdojindo.comnih.gov

When a SAM of a ferrocene-terminated alkanethiol is formed on a gold electrode, the ferrocene group can be reversibly oxidized and reduced (Fe²⁺ ⇌ Fe³⁺ + e⁻). The potential at which this redox event occurs is sensitive to the microenvironment of the ferrocene unit within the monolayer. acs.orgresearchgate.net

Key Findings on the Electrochemistry of Ferrocenyl-Alkanethiols:

Electron Transfer: The rate of electron transfer between the electrode and the ferrocene group depends on the length of the alkyl chain.

Monolayer Environment: The formal potential (E°') of the ferrocene/ferrocenium (B1229745) couple is influenced by the polarity of the monolayer environment and interactions with electrolyte anions that must enter the film to balance the charge of the oxidized ferrocenium cation. researchgate.net

Fluorination Effects: The introduction of a fluorine atom into the alkyl chain, as in a ferrocene derivative of 6-fluoro-1-hexanethiol, would be expected to alter the redox potential. The electron-withdrawing nature of fluorine would make the ferrocene center more difficult to oxidize, likely shifting the redox potential to more positive values. Furthermore, a fluorinated monolayer would create a more hydrophobic and fluorophilic environment, affecting ion pairing with the electrolyte and thus the electrochemical response. acs.org Studies comparing 1-hexanethiol and a fluorinated hexanethiol in mixed monolayers with a DNA-methylene blue construct showed that the fluorinated monolayer decreased the protonation rate of the reduced methylene blue, demonstrating the significant impact of local fluorination on redox kinetics. acs.org

Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to characterize these redox-active SAMs. acs.orgrri.res.in

| Derivative/System | Redox Couple | Typical Formal Potential (E°' vs Ag/AgCl) | Key Electrochemical Features | References |

| 6-(Ferrocenyl)hexanethiol SAM on Gold | Fc/Fc⁺ | ~ +0.2 V to +0.4 V | Reversible one-electron redox wave. The exact potential and peak shape are highly sensitive to the monolayer packing, diluent molecules, and the electrolyte composition. | acs.orgnih.govresearchgate.net |

| Hypothetical 6-Ferrocenyl-(6-fluoro)hexanethiol | Fc/Fc⁺ | Expected to be more positive than the non-fluorinated analog. | The electron-withdrawing fluorine atom would destabilize the ferrocenium cation, shifting the potential. The fluorinated microenvironment would alter ion-pairing and solvation within the monolayer, affecting the electrochemical response. | acs.org |

| Indole-based Sulfonamide Derivatives | Indole Oxidation | ~ +0.6 V to +0.8 V (vs Ag/AgCl) | Irreversible oxidation peak. The potential is sensitive to substituents on the aromatic rings. 5-fluoro substitution influences the oxidation potential. | nih.gov |

Supramolecular Assembly and Interfacial Phenomena

Self-Assembled Monolayers (SAMs) of Fluorinated Hexanethiols on Solid Substrates

Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a solid surface. For thiol-based molecules like 6-fluoro-1-hexanethiol, gold (Au) is a commonly used substrate due to the strong, stable interaction between sulfur and gold atoms. sigmaaldrich.com These fluorinated SAMs (FSAMs) are instrumental in evaluating the physical and chemical properties of interfaces with varying degrees of fluorination. rsc.org

The formation of alkanethiol SAMs on a gold substrate is generally understood to be a two-step process. uh.eduresearchgate.net This process begins with a rapid initial adsorption of molecules onto the surface, driven by the strong affinity of sulfur for gold, which occurs within seconds to minutes. uh.edusigmaaldrich.com This is followed by a slower reorganization phase, which can last for several hours, where the adsorbed molecules arrange themselves into a more ordered, crystalline-like structure to maximize intermolecular van der Waals forces. sigmaaldrich.comuh.eduresearchgate.net

The kinetics of this self-assembly can be influenced by factors such as the concentration of the thiol solution and the purity of the compound. sigmaaldrich.comrsc.org Studies on various alkanethiols have demonstrated that the adsorption process often follows a diffusion-controlled Langmuir model. researchgate.net While specific kinetic data for 6-fluoro-1-hexanethiol is not extensively detailed, the general principles of alkanethiol self-assembly are applicable. The initial fast step achieves 80-90% of the total film formation, with the subsequent slow step being crucial for achieving a well-ordered monolayer. uh.edu

The introduction of fluorine atoms into an alkanethiol chain significantly impacts the structure of the resulting SAM. Fluorine's larger van der Waals radius compared to hydrogen forces alterations in molecular packing and conformation. researchgate.net While typical alkanethiol SAMs on gold form a well-defined (√3 × √3)R30° structure with the alkyl chains tilted approximately 30° from the surface normal, the structure of fluorinated SAMs can be more complex. sigmaaldrich.comresearchgate.net

For partially fluorinated thiols, the fluorocarbon segments have a natural tendency to adopt a helical conformation, differing from the all-trans configuration of hydrocarbon chains. researchgate.netnih.gov The degree of ordering and the tilt of the molecular axis are critically dependent on the length of the fluorocarbon tail. researchgate.netnih.gov Longer perfluorinated chains generally lead to more ordered SAMs with the molecular axis oriented nearly perpendicular to the gold surface. nih.gov For a shorter, terminally fluorinated chain like 6-fluoro-1-hexanethiol, the hydrocarbon portion of the chain will likely dominate the packing, but the terminal fluorine atom will influence the surface properties and may introduce subtle changes to the chain tilt and conformational order.

Table 1: Comparison of Structural Properties of Hydrocarbon vs. Fluorinated Alkanethiol SAMs

| Property | Hydrocarbon SAMs (e.g., Hexanethiol) | Fluorinated SAMs (General) |

|---|---|---|

| Chain Conformation | Predominantly all-trans sigmaaldrich.com | Tendency towards helical in fluorinated segments researchgate.netnih.gov |

| Typical Tilt Angle on Au(111) | ~30° from surface normal sigmaaldrich.com | Varies; can be closer to surface normal nih.govutwente.nl |

| Packing Density | Densely packed | Affected by the larger size of fluorine atoms researchgate.net |

The stability of a thiol-based SAM is primarily governed by the robust bond formed between the sulfur headgroup and the metallic substrate. sigmaaldrich.com The gold-sulfur interaction is strong, on the order of 45 kcal/mol, forming a stable, semi-covalent bond that anchors the monolayer to the surface. sigmaaldrich.com

The inclusion of fluorine atoms in alkanethiol SAMs has a profound effect on their electronic properties, particularly concerning charge transport across molecular junctions. nih.gov Fluorine is highly electronegative, and its substitution for hydrogen creates strong dipoles within the molecule (e.g., C-F bonds), which can modify the work function of the underlying metal substrate. nist.govuh.edu

Electron transport through these insulating monolayers typically occurs via quantum mechanical tunneling. aau.dkutwente.nl Studies comparing fluorinated SAMs to their hydrocarbon counterparts have shown that fluorination often leads to lower tunneling current densities. nih.govuh.edu This decrease in charge transport rate is attributed to an increase in the height of the tunneling barrier at the molecule-electrode interface. nih.govresearchgate.net The location of the fluorine atoms is critical; terminal fluorination, as in 6-fluoro-1-hexanethiol, can significantly impact the interfacial electronic structure. nih.govnist.gov The tunneling decay coefficient (β), a key parameter in describing the distance dependence of tunneling, is also affected, with perfluorinated chains showing a slightly larger β value than hydrocarbon chains. nih.gov

Table 2: Electron Tunneling Properties in Alkanoate-Based SAMs

| Molecular Backbone | Tunneling Attenuation Factor (β) | Reference |

|---|---|---|

| Methylene (B1212753) (-CH₂-)n | (1.05 ± 0.02) per CH₂ unit | nih.gov |

Note: Data is for alkanoate-based SAMs but illustrates the general effect of fluorination on tunneling properties.

The permeability of a SAM, or its ability to act as a barrier to the transport of ions and molecules, is directly related to its packing density and structural order. Well-ordered, densely packed monolayers with few defects present a significant barrier to permeation.

Fluorinated SAMs can exhibit different packing characteristics compared to hydrocarbon SAMs due to the larger size of fluorine atoms. researchgate.net While this might suggest a less dense packing, the strong intermolecular interactions can still lead to the formation of highly structured and effective barrier layers. The extremely low surface energy imparted by fluorinated interfaces also contributes to their barrier properties by repelling both aqueous and organic species. researchgate.net The quality of the monolayer is crucial; shorter-chain thiols can sometimes form less organized monolayers with a higher density of defects, which would increase their permeability. nih.gov

Design and Characterization of Mixed Monolayer Systems Incorporating Fluorinated Hexanethiols

Mixed SAMs, formed by the coadsorption of two or more different thiol molecules, offer a powerful method for fine-tuning surface properties. Incorporating 6-fluoro-1-hexanethiol into a mixed monolayer with a non-fluorinated alkanethiol, for example, allows for precise control over surface energy, wettability, and electronic characteristics.

Studies on mixed monolayers of alkyl and fluoroalkyl chains have shown that stable, integrated films can be formed without significant phase separation at room temperature. utwente.nl The properties of these mixed systems, such as contact angles, are often intermediate between those of the pure components and can be adjusted by varying the solution ratio of the two thiols during preparation. Characterization techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR) are used to confirm the composition and structural organization of these mixed films. utwente.nl The ability to create mixed monolayers provides a versatile platform for designing surfaces with highly specific and complex functionalities.

Hierarchical Self-Assembly of Fluorinated Gold Nanoclusters and Nanomaterials

The functionalization of gold nanoclusters with fluorinated thiols, such as 6-fluoro-1-hexanethiol, introduces unique opportunities for directing their hierarchical self-assembly into complex and ordered superstructures. The presence of fluorine imparts specific intermolecular interactions, namely fluorophilic interactions, that can drive the organization of these nanoscale building blocks. Research in this area has revealed that the charge state of the nanocluster core can act as a critical switch, dictating the morphology of the resulting self-assembled nanomaterials.

When the Au₂₅(SR)₁₈ nanoclusters exist in their anionic state, denoted as [Au₂₅]⁻, they self-assemble into well-defined nanofibers. researchgate.netchemistryviews.org This assembly is driven by a combination of attractive fluorophilic interactions between the fluorinated ligands on adjacent nanoclusters and electrostatic repulsive forces between the negatively charged cluster cores. rsc.org The balance of these forces directs a one-dimensional growth pattern, resulting in the formation of long, flexible nanofibers.

Conversely, when the anionic nanoclusters are oxidized to their neutral state, [Au₂₅]⁰, a significant morphological transformation is observed. researchgate.netchemistryviews.org The neutral clusters initially form nanofibers, which then further organize into larger, more complex structures. These nanofibers bundle and twist together to create micron-sized filaments. researchgate.netchemistryviews.org The absence of electrostatic repulsion between the neutral nanocluster cores allows for a higher degree of aggregation, leading to this second level of hierarchical assembly.

This charge-dependent behavior underscores the programmability of self-assembly in these systems. By controlling the redox state of the gold nanocluster, it is possible to switch between the formation of distinct nanoscale and microscale architectures. This capability is a significant step toward the bottom-up fabrication of advanced nanomaterials with tunable structures and properties.

The following table summarizes the key findings regarding the hierarchical self-assembly of these fluorinated gold nanoclusters:

| Nanocluster Charge State | Primary Assembled Structure | Secondary Assembled Structure | Driving Interactions |

| Anionic ([Au₂₅]⁻) | Nanofibers | - | Fluorophilic interactions, Electrostatic repulsion |

| Neutral ([Au₂₅]⁰) | Nanofibers | Micron-sized filaments (bundled/twisted nanofibers) | Fluorophilic interactions |

Further characterization of these self-assembled structures is crucial for understanding their collective properties and potential applications. The table below outlines the types of data that are instrumental in analyzing these hierarchical nanomaterials.

| Parameter | Description | Typical Characterization Techniques |

| Nanofiber Dimensions | The length and diameter of the individual nanofibers formed from the self-assembly of the anionic nanoclusters. | Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM) |

| Filament Dimensions | The length and width of the larger filaments that result from the bundling of nanofibers from the neutral nanoclusters. | Scanning Electron Microscopy (SEM), Optical Microscopy |

| Spectroscopic Signature | Changes in the optical properties (e.g., absorption and emission spectra) of the nanoclusters upon self-assembly. | UV-Vis Spectroscopy, Photoluminescence Spectroscopy |

| Structural Ordering | The degree of crystallinity and packing arrangement of the nanoclusters within the assembled structures. | X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS) |

This body of research highlights a sophisticated strategy for the creation of hierarchical nanomaterials. The precise control over the self-assembly process, governed by the interplay of ligand design and the electronic properties of the nanocluster core, opens avenues for the development of new functional materials with applications in areas such as sensing, catalysis, and electronics.

Advanced Characterization Techniques in Fluorinated Hexanethiol Research

Surface-Sensitive Spectroscopic Methods

Surface-sensitive spectroscopic techniques are indispensable for analyzing the chemical composition and molecular arrangement of the outermost layers of a material without probing the bulk substrate.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique used to determine the elemental composition and the chemical and electronic states of atoms within the top 2-10 nanometers of a surface. chemrxiv.org When analyzing a self-assembled monolayer of 6-fluoro-1-hexanethiol on a gold (Au) substrate, XPS is used to confirm the successful assembly of the monolayer and to verify its chemical integrity.

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. frontiersin.org The kinetic energy of these photoelectrons is measured and used to calculate their binding energy, which is characteristic of a specific element and its chemical environment. For a 6-fluoro-1-hexanethiol SAM, XPS survey scans would confirm the presence of Fluorine (F), Carbon (C), Sulfur (S), and the Gold (Au) substrate. High-resolution scans of the F 1s, C 1s, and S 2p regions provide more detailed information.

Key Research Findings:

Elemental Confirmation: The presence of a strong F 1s peak would confirm the incorporation of the fluorinated thiol. The C 1s spectrum would be expected to show components corresponding to the hydrocarbon backbone (C-C, C-H), the carbon bonded to fluorine (C-F), and the carbon bonded to sulfur (C-S).

Thiolate Bonding: The S 2p spectrum is crucial for confirming the covalent attachment of the thiol to the gold surface. A successful SAM formation is indicated by the appearance of a peak for the S 2p3/2 component at approximately 162 eV, which is characteristic of a gold-thiolate (Au-S) bond. researchgate.net This is shifted from the binding energy of a free thiol (S-H) group, which is found at a higher energy of around 163.5 eV. acs.org

Monolayer Purity and Orientation: The relative atomic concentrations, calculated from peak areas, can provide information on monolayer purity and packing. In studies of similar terminally fluorinated alkanethiols, angle-resolved XPS (ARXPS) has been used to show the enrichment of the terminal fluorine group at the monolayer-air interface, confirming an ordered, upright orientation of the molecules. researchgate.netosti.gov

To illustrate the type of data obtained, the following table presents typical binding energies observed for a self-assembled monolayer of a related terminally fluorinated alkanethiol on gold. Similar values would be anticipated for 6-fluoro-1-hexanethiol.

| Element (Core Level) | Expected Binding Energy (eV) | Information Provided |

| F 1s | ~688 eV | Confirms presence of fluorine at the monolayer terminus. |

| C 1s | ~285 eV (C-C), ~288 eV (C-F) | Confirms hydrocarbon backbone and fluorinated carbon. |

| S 2p3/2 | ~162 eV | Indicates formation of a covalent Au-thiolate bond. |

| Au 4f7/2 | ~84.0 eV | Signal from the underlying gold substrate. |

| Note: This table is illustrative, based on data for similar ω-fluorinated alkanethiols on gold to demonstrate the expected XPS results for 6-fluoro-1-hexanethiol. |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Network Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that analyzes the outermost 1-2 nanometers of a sample. researchgate.net It involves bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions (molecular fragments and elements) from the surface. researchgate.net These ions are accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time of flight. nih.gov

For 6-fluoro-1-hexanethiol SAMs, ToF-SIMS provides detailed molecular information that is complementary to the elemental data from XPS. researchgate.net It can confirm the molecular identity of the surface species and provide insights into the molecular arrangement and cleanliness of the monolayer.

Key Research Findings:

Molecular Identification: The mass spectrum would be expected to show characteristic fragments of the 6-fluoro-1-hexanethiol molecule, including the parent molecular ion (M⁻ or M⁺) and fragments corresponding to the fluorinated alkyl chain and the gold-sulfur headgroup (e.g., [M+Au]⁺).

Surface Contamination: Due to its high sensitivity and ability to detect molecular species, ToF-SIMS is excellent for identifying surface contaminants that may not be easily resolved by XPS.

Chemical Imaging: ToF-SIMS can be used in imaging mode to map the lateral distribution of specific chemical species across the surface, which is useful for assessing the homogeneity of the SAM. nist.gov

The table below shows examples of characteristic ions that would be expected in the ToF-SIMS spectra for a 6-fluoro-1-hexanethiol SAM on gold, based on findings from similar alkanethiol and fluorinated thiol systems. researchgate.netosti.gov

| Ion Fragment | Expected m/z (approx.) | Ion Type | Significance |

| C6H12FS⁻ | 135 | Negative | Deprotonated parent molecule |

| AuS⁻ | 229 | Negative | Gold-sulfur headgroup |

| Au(C6H12FS)₂⁻ | 469 | Negative | Molecular cluster from a well-formed monolayer |

| F⁻ | 19 | Negative | Fluoride (B91410) ion fragment |

| Note: This table is illustrative and shows expected ions for 6-fluoro-1-hexanethiol based on the principles of ToF-SIMS and data from related molecules. |

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Surface Modification Evaluation

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique for obtaining the infrared spectrum of the surface of a sample with minimal preparation. nih.gov It works by passing an infrared beam through a crystal of high refractive index (e.g., ZnSe or Germanium) in contact with the sample. nih.gov The beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample. nih.gov Where the sample absorbs energy, the evanescent wave is attenuated, and the resulting spectrum reveals the vibrational modes of the functional groups present. nih.gov

For 6-fluoro-1-hexanethiol SAMs on a gold-coated substrate, ATR-FTIR is used to verify the presence of the alkyl chain and terminal functional group and to assess the conformational order of the monolayer.

Key Research Findings:

Functional Group Identification: The FTIR spectrum would display characteristic absorption bands for the C-H and C-F bonds. The C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups in the alkyl chain are typically observed in the 2850-2930 cm⁻¹ region. The C-F stretching vibration would be expected at lower wavenumbers, typically around 1000-1100 cm⁻¹.

Conformational Order: The position of the methylene stretching peaks provides information about the conformational order (i.e., the proportion of gauche vs. trans conformers) of the alkyl chains. In a highly ordered, all-trans (crystalline-like) monolayer, the asymmetric (νₐ(CH₂)) and symmetric (νₛ(CH₂)) stretching peaks are located at lower frequencies (approx. 2918 cm⁻¹ and 2850 cm⁻¹, respectively). In a more disordered, liquid-like monolayer, these peaks shift to higher wavenumbers.

Verification of Modification: The technique is effective for confirming that the surface has been successfully modified with the intended thiol. scielo.br

The table below summarizes the key vibrational modes that would be expected in an ATR-FTIR spectrum of a 6-fluoro-1-hexanethiol SAM.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| νₐ(CH₂) | ~2920 | Asymmetric C-H stretch of methylene groups |

| νₛ(CH₂) | ~2850 | Symmetric C-H stretch of methylene groups |

| ν(C-F) | ~1000-1100 | C-F stretch from the terminal fluorine |

| δ(CH₂) | ~1465 | CH₂ scissoring mode |

| Note: This table is illustrative, based on established infrared spectroscopy data for alkyl chains and organofluorine compounds, to demonstrate the expected ATR-FTIR results for 6-fluoro-1-hexanethiol. |

Electrochemical Characterization Techniques

Electrochemical techniques are powerful for probing the interfacial properties of SAMs on conductive substrates. They provide information on the barrier properties of the monolayer, its effect on electron transfer kinetics, and its stability.

Cyclic Voltammetry (CV) for Redox Behavior and Electron Transfer Kinetics

Cyclic Voltammetry (CV) is a fundamental electrochemical method where the potential of an electrode is swept linearly versus time in a cyclic manner, and the resulting current is measured. uh.edu When a redox-active species is present in the solution, the voltammogram shows current peaks corresponding to its oxidation and reduction. For a SAM-modified electrode, CV is used to evaluate the blocking properties of the monolayer and its influence on the electron transfer kinetics of a redox probe. escholarship.org

For a 6-fluoro-1-hexanethiol SAM on a gold electrode, the monolayer is expected to act as a barrier, hindering the access of a dissolved redox probe (like [Fe(CN)₆]³⁻/⁴⁻ or Ru(NH₃)₆³⁺) to the electrode surface.

Key Research Findings:

Monolayer Blocking Properties: A well-formed, densely packed 6-fluoro-1-hexanethiol SAM would significantly block the electron transfer of a hydrophilic redox probe like [Fe(CN)₆]³⁻/⁴⁻. This is observed as a large increase in the peak-to-peak separation (ΔEₚ) and a decrease in the peak currents compared to a bare gold electrode. nih.govescholarship.org

Influence of Terminal Dipole: The terminal C-F bond introduces a significant dipole moment at the monolayer-solution interface. This dipole can influence the local electrostatic potential and affect the kinetics of electron transfer, as well as the capacitive current of the electrode. Studies on similar molecules show that fluorination impacts the work function of the gold surface. nih.gov

Monolayer Stability and Defects: CV can be used to probe the stability of the monolayer over a range of potentials. The presence of defects or "pinholes" in the monolayer would allow some access of the redox probe to the gold surface, resulting in a quasi-reversible or irreversible CV response rather than complete blocking. nih.gov

The following table illustrates the expected changes in CV parameters for a gold electrode after modification with a 6-fluoro-1-hexanethiol SAM, using [Fe(CN)₆]³⁻/⁴⁻ as a redox probe.

| Electrode | Anodic Peak Current (Iₚₐ) | Peak-to-Peak Separation (ΔEₚ) | Interpretation |

| Bare Gold | High | ~60-80 mV | Reversible, unhindered electron transfer |

| Au-S-(CH₂)₅-CH₂F | Significantly Reduced | > 200 mV (or no peaks) | Blocked or highly hindered electron transfer due to insulating monolayer |

| Note: This table provides an illustrative comparison based on typical results for alkanethiol monolayers on gold to demonstrate the expected CV behavior for 6-fluoro-1-hexanethiol. nih.govescholarship.org |

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Properties and Blocking Behavior

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for characterizing the properties of electrode/electrolyte interfaces. It works by applying a small amplitude sinusoidal AC potential signal over a wide range of frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance) and fitted to an equivalent electrical circuit model to extract quantitative information about the interface. The most common model is the Randles circuit, which includes the solution resistance (Rₛ), the charge-transfer resistance (R꜀ₜ), the double-layer capacitance (Cₐₗ), and a Warburg impedance (Zₑ) for diffusion-limited processes.

For a 6-fluoro-1-hexanethiol SAM, EIS provides a quantitative measure of the monolayer's ability to block electron transfer.

Key Research Findings:

Charge-Transfer Resistance (R꜀ₜ): The R꜀ₜ value is inversely proportional to the rate of electron transfer for the redox probe. For a bare gold electrode, R꜀ₜ is very small, resulting in a small semicircle in the Nyquist plot. escholarship.org A well-formed 6-fluoro-1-hexanethiol SAM acts as an insulating layer, dramatically increasing the R꜀ₜ. This is seen as a large semicircle in the Nyquist plot. The magnitude of R꜀ₜ is a direct measure of the monolayer's quality and blocking efficiency.

Double-Layer Capacitance (Cₐₗ): The SAM acts as a dielectric layer between the conductive electrode and the electrolyte solution. The formation of the monolayer causes a significant decrease in the interfacial capacitance compared to a bare electrode. The Cₐₗ value can be used to estimate the thickness and dielectric properties of the monolayer.

Modeling Defects: EIS can effectively model the behavior of defects in the monolayer. These defects can be represented by additional elements in the equivalent circuit, allowing for a more detailed characterization of the film's integrity. researchgate.net

The table below shows a comparison of typical EIS parameters for a bare gold electrode and one modified with an alkanethiol SAM, which illustrates the expected results for 6-fluoro-1-hexanethiol.

| Electrode | Charge-Transfer Resistance (R꜀ₜ) | Double-Layer Capacitance (Cₐₗ) | Interpretation |

| Bare Gold | Low (e.g., < 1 kΩ) | High (e.g., ~20 µF/cm²) | Fast electron transfer at an open interface |

| Au-S-(CH₂)₅-CH₂F | Very High (e.g., > 100 kΩ) | Low (e.g., ~1-2 µF/cm²) | Insulating monolayer effectively blocks electron transfer |

| Note: This table is illustrative, based on typical EIS data for alkanethiol SAMs, to demonstrate the expected results for 6-fluoro-1-hexanethiol. escholarship.org |

Differential Pulse Voltammetry (DPV) for Enhanced Sensitivity in Electrochemical Analysis

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used to study the redox properties of molecules adsorbed on electrode surfaces. In the context of 6-fluoro-1-hexanethiol SAMs, DPV can be employed to probe the packing density and defectiveness of the monolayer. The technique applies a series of voltage pulses of increasing amplitude superimposed on a linear voltage ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the base potential. This method effectively minimizes the contribution of non-faradaic (capacitive) current, thereby enhancing the signal-to-noise ratio for faradaic processes.

While specific DPV data for 6-fluoro-1-hexanethiol are not extensively reported in the literature, the principles of its application can be understood from studies on similar alkanethiol SAMs. For a well-packed, defect-free 6-fluoro-1-hexanethiol monolayer on a gold electrode, the DPV would show significant blocking of electron transfer for a redox probe in solution (e.g., ferrocenemethanol (B74494) or [Fe(CN)₆]³⁻/⁴⁻). Any defects or pinholes in the monolayer would appear as peaks in the DPV voltammogram, with the peak current being proportional to the electroactive area of the defects.

Table 1: Illustrative DPV Parameters for Analyzing Alkanethiol SAMs

| Parameter | Typical Value/Range | Purpose |

| Initial Potential | -0.2 V | Starting potential of the scan. |

| Final Potential | 0.6 V | Ending potential of the scan. |

| Pulse Amplitude | 50 mV | Enhances the faradaic current response. |

| Pulse Width | 50 ms | Duration of the applied pulse. |

| Scan Rate | 10 mV/s | Rate of change of the base potential. |

| Redox Probe | 1 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl | To probe the electron transfer properties of the SAM. |

The enhanced sensitivity of DPV makes it a powerful tool for quantifying the integrity of 6-fluoro-1-hexanethiol SAMs and for studying the effects of environmental factors or chemical modifications on their barrier properties.

Electrochemical Quartz Crystal Microbalance (EQCM) for Adsorption and Mass Changes

The Electrochemical Quartz Crystal Microbalance (EQCM) is a gravimetric technique that can detect minute mass changes on an electrode surface in real-time. It combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal resonator. When a 6-fluoro-1-hexanethiol SAM is formed on a gold-coated quartz crystal, the EQCM can monitor the mass increase due to the adsorption of the thiol molecules. The change in the resonant frequency of the crystal is related to the change in mass via the Sauerbrey equation.

Studies on partially fluorinated alkanethiols have utilized EQCM to investigate their adsorption kinetics and the stability of the resulting monolayers. nih.govacs.org For 6-fluoro-1-hexanethiol, EQCM can provide valuable data on:

Adsorption Rate: By monitoring the frequency change as a function of time upon introducing a solution of 6-fluoro-1-hexanethiol, the kinetics of SAM formation can be determined.

Surface Coverage: The total frequency shift upon SAM formation can be used to calculate the surface coverage of the thiol molecules.

Ion and Solvent Association: During electrochemical cycling, EQCM can detect the ingress and egress of ions and solvent molecules into the monolayer, providing insights into its permeability and structural changes as a function of the applied potential. Research on fluorinated SAMs has shown that they can exhibit enhanced resistance to nonspecific protein adsorption, a property that can be quantified by EQCM. nih.govacs.org

Table 2: Expected EQCM Data for 6-fluoro-1-hexanethiol SAM Formation

| Parameter | Expected Observation | Interpretation |

| Frequency Change (Δf) | Negative shift upon introduction of thiol solution. | Mass increase due to adsorption of 6-fluoro-1-hexanethiol. |

| Mass Change (Δm) | Proportional to Δf (Sauerbrey equation). | Quantification of the adsorbed molecular layer's mass. |

| Adsorption Profile | Initially rapid frequency decrease, then plateau. | Initial fast adsorption followed by saturation of the surface. |

The dissipation factor, which provides information about the viscoelastic properties of the adsorbed layer, can also be monitored in conjunction with the frequency to distinguish between rigid and soft films.

High-Resolution Microscopy and Imaging

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to scan the surface of a sample and generate high-resolution images of its morphology. acs.org While SEM does not provide atomic resolution, it is useful for examining the large-scale uniformity and quality of 6-fluoro-1-hexanethiol SAMs on a substrate. It can effectively identify macroscopic defects, such as scratches, dust particles, or areas of incomplete monolayer formation, over large areas (micrometers to millimeters).

For 6-fluoro-1-hexanethiol SAMs, SEM would typically be used to:

Assess the quality of the underlying gold or other substrate before monolayer deposition.

Detect any large-scale aggregation or dewetting of the monolayer.

Examine the morphology of patterned SAMs created by techniques like microcontact printing.

The contrast in SEM images depends on the topography and elemental composition of the surface. However, for a uniform monolayer like that of 6-fluoro-1-hexanethiol, the contrast may be low. Therefore, SEM is often used as a complementary technique to other higher-resolution microscopy methods.

Atomic Force Microscopy (AFM) for Surface Topography and Nanodomain Structuration

Atomic Force Microscopy (AFM) is a powerful tool for imaging surfaces at the nanoscale. It uses a sharp tip mounted on a flexible cantilever to scan the sample surface. The deflection of the cantilever due to tip-sample interactions is measured and used to create a topographical map. AFM can be operated in various modes, including contact mode and tapping mode, to obtain information about the surface topography, friction, and viscoelastic properties.

In the study of 6-fluoro-1-hexanethiol SAMs, AFM is invaluable for:

Visualizing the Nanoscale Topography: AFM can reveal the grain structure of the underlying gold substrate and how the SAM forms over these features.

Identifying Nanoscale Defects: It can image pinholes, domain boundaries, and other structural imperfections in the monolayer with high resolution.

Determining Molecular Packing: With high-resolution imaging, it is possible to resolve the ordered packing of the terminal -CF₃ groups of the fluorinated thiol molecules. Studies on terminally fluorinated alkanethiols have shown that they form well-ordered monolayers with distinct lattice spacings that can be measured by AFM. acs.orguh.edu

Table 3: Illustrative AFM Findings for Terminally Fluorinated Alkanethiol SAMs

| Parameter | Typical Finding | Significance |

| Surface Roughness | Low (e.g., < 0.5 nm) | Indicates a smooth, well-formed monolayer. |

| Domain Size | Varies from tens to hundreds of nanometers. | Reflects the crystallinity and order of the SAM. |

| Lattice Spacing | ~0.5 nm | Corresponds to the intermolecular distance in the packed monolayer. |

Chemical Force Microscopy (CFM), a variant of AFM, can be used to map the chemical functionality of the surface by using a chemically modified tip, allowing for the differentiation between fluorinated and non-fluorinated regions in mixed monolayers.

Scanning Tunneling Microscopy (STM) for Atomic and Molecular Level Visualization

Scanning Tunneling Microscopy (STM) is a technique capable of imaging conductive surfaces with atomic resolution. It operates by scanning a sharp metallic tip over the sample at a very small distance and measuring the quantum tunneling current that flows between the tip and the sample. The tunneling current is exponentially dependent on the tip-sample distance, which allows for extremely high vertical resolution.

For 6-fluoro-1-hexanethiol SAMs on a conductive substrate like gold, STM can provide unparalleled insights into:

Atomic and Molecular Arrangement: STM can directly visualize the packing arrangement of the sulfur headgroups on the gold lattice and the ordered structure of the terminal fluoro groups. acs.org

Adsorption Sites: It can identify the specific binding sites of the sulfur atoms on the gold surface (e.g., hollow sites, on-top sites).

Monolayer Dynamics: In-situ STM can be used to study the dynamics of SAM formation, including the initial adsorption, island formation, and long-range ordering.

The interpretation of STM images of molecular adsorbates can be complex, as the image contrast depends on both the topography and the local density of electronic states. However, it remains one of the most powerful techniques for understanding the fundamental structure of 6-fluoro-1-hexanethiol SAMs at the atomic level. Research on fluorinated alkanethiols has demonstrated the ability of STM to resolve the molecular lattice and identify defects. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution and the solid state. It relies on the magnetic properties of atomic nuclei. For 6-fluoro-1-hexanethiol, both ¹H NMR and ¹⁹F NMR are particularly informative.

¹H NMR: This technique provides information about the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks in a ¹H NMR spectrum of 6-fluoro-1-hexanethiol would confirm the presence of the hexyl chain and the thiol group.

¹⁹F NMR: As fluorine has a spin-1/2 nucleus (¹⁹F) and is 100% abundant, ¹⁹F NMR is a highly sensitive and specific technique for studying fluorinated compounds. For 6-fluoro-1-hexanethiol, the ¹⁹F NMR spectrum would show a characteristic signal for the fluorine atom at the terminal position. The chemical shift and coupling to adjacent protons (²JHF) would provide definitive evidence for the structure.

Table 4: Predicted NMR Data for 6-fluoro-1-hexanethiol

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~4.4 ppm | Triplet of triplets | JHF ≈ 47 Hz, JHH ≈ 6 Hz | -CH₂-F |

| ¹H | ~2.5 ppm | Quartet | JHH ≈ 7 Hz | -CH₂-SH |

| ¹H | 1.3 - 1.7 ppm | Multiplets | - | -CH₂- chain |

| ¹H | ~1.3 ppm | Triplet | JHH ≈ 7 Hz | -SH |

| ¹⁹F | ~-218 ppm | Triplet of triplets | JFH ≈ 47 Hz, JFH ≈ 25 Hz | F-CH₂- |

Note: Predicted values are illustrative and can vary based on the solvent and other experimental conditions.

NMR spectroscopy is not only crucial for the initial characterization of the 6-fluoro-1-hexanethiol molecule but can also be used to study its interactions with other molecules and its behavior in different environments, providing key mechanistic insights.

¹⁹F NMR for Fluorine-Specific Analysis and Reaction Progress Monitoring

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. This results in high sensitivity and straightforward spectral interpretation. In the context of "Hexanethiol, 6-fluoro-", ¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom.

Key Research Findings:

Monitoring the synthesis of "Hexanethiol, 6-fluoro-", for example, from a corresponding bromo or tosyl precursor, can be effectively achieved using ¹⁹F NMR. The disappearance of the signal corresponding to the starting material and the appearance of the characteristic triplet for the product would indicate the progression and completion of the reaction. magritek.com

Predicted ¹⁹F NMR Data for Hexanethiol, 6-fluoro-

| Parameter | Predicted Value | Multiplicity |

| Chemical Shift (δ) | ~ -220 ppm | Triplet (t) |

| Coupling Constant (²JHF) | ~ 48 Hz | - |

¹H NMR for Proton Environment and Structural Elucidation

Proton NMR (¹H NMR) spectroscopy complements ¹⁹F NMR by providing detailed information about the hydrogen atoms within the "Hexanethiol, 6-fluoro-" molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum allow for the complete assignment of the proton environments along the hexanethiol chain.

The ¹H NMR spectrum of "Hexanethiol, 6-fluoro-" is expected to show distinct signals for the protons on each of the six carbon atoms. The thiol proton (-SH) typically appears as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene group. The protons on the carbon bearing the fluorine atom (C6) will be significantly affected, appearing as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene protons. The remaining methylene groups will exhibit complex multiplets due to spin-spin coupling with their neighbors.

Detailed Research Findings:

By analyzing the ¹H NMR spectra of similar long-chain alkanethiols and fluoroalkanes, we can predict the approximate chemical shifts and coupling patterns for "Hexanethiol, 6-fluoro-". The terminal methyl group in a standard hexanethiol typically resonates around 0.9 ppm. chemicalbook.com However, in "Hexanethiol, 6-fluoro-", the electron-withdrawing effect of the fluorine atom will cause a downfield shift for all protons, with the effect diminishing with increasing distance from the fluorine atom. The protons on C6 are expected to be the most deshielded.

The integration of the peak areas in the ¹H NMR spectrum will correspond to the number of protons in each environment, confirming the structure of the molecule. For example, the integral of the signal for the C1 protons will be twice that of the thiol proton.

Predicted ¹H NMR Data for Hexanethiol, 6-fluoro-

| Proton Assignment | Predicted Chemical Shift (δ) | Predicted Multiplicity | Predicted Coupling Constants (J) |

| H-S (Thiol) | ~ 1.3 ppm | Triplet (t) | J ≈ 8 Hz |

| H-1 (α-CH₂) | ~ 2.5 ppm | Quartet (q) | J ≈ 7.5 Hz |

| H-2, H-3, H-4 (-(CH₂)₃-) | ~ 1.3 - 1.7 ppm | Multiplets (m) | - |

| H-5 (-CH₂-) | ~ 1.8 ppm | Multiplet (m) | - |

| H-6 (-CH₂F) | ~ 4.5 ppm | Doublet of Triplets (dt) | ²JHF ≈ 48 Hz, ³JHH ≈ 6 Hz |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Interactions and Adsorption Energies

The adsorption energy (E_ads) is a key parameter that quantifies the strength of the interaction between the thiol molecule and the gold surface. It is typically calculated by comparing the total energy of the combined system (thiol on gold slab) with the sum of the energies of the isolated molecule and the clean gold slab. For alkanethiols, the adsorption process is generally exothermic, indicating a stable bond formation. nih.gov The presence of a terminal fluorine atom in Hexanethiol, 6-fluoro- is expected to modulate this adsorption energy due to its high electronegativity, which can alter the charge distribution within the molecule and at the molecule-surface interface.

The terminal fluorine atom in Hexanethiol, 6-fluoro- can also influence the intermolecular interactions within the SAM. The C-F bond possesses a significant dipole moment, which can lead to dipole-dipole interactions between adjacent molecules. These interactions, along with van der Waals forces, play a crucial role in the ordering and stability of the monolayer. DFT calculations can be used to model these interactions and predict the most stable packing arrangement of the molecules on the surface.

To illustrate the type of data obtained from DFT calculations, the following table presents hypothetical adsorption energies and structural parameters for Hexanethiol, 6-fluoro- on a Au(111) surface, based on trends observed for other alkanethiols.

| Adsorption Site | Adsorption Energy (eV) | Au-S Bond Length (Å) | Tilt Angle (°) |

| Hollow | -1.50 | 2.45 | 30 |

| Bridge | -1.65 | 2.42 | 32 |

| Top | -1.30 | 2.50 | 28 |

Ab Initio Molecular Dynamics (AIMD) Simulations for Interfacial Dynamics

Ab initio molecular dynamics (AIMD) simulations provide a means to study the dynamic behavior of molecular systems by calculating the forces on the atoms from first principles at each time step. For Hexanethiol, 6-fluoro- self-assembled monolayers, AIMD is particularly useful for investigating the dynamics at the interface between the SAM and a surrounding medium, such as water or an electrolyte.

These simulations can reveal how the terminal fluorine atoms affect the structure and dynamics of the interfacial solvent molecules. The hydrophobic nature of the fluorinated tail can lead to a restructuring of the hydrogen bond network of water at the interface. AIMD simulations can track the trajectories of individual water molecules, allowing for the calculation of properties such as water density profiles, orientation of water molecules, and the lifetime of hydrogen bonds near the SAM surface.

Furthermore, AIMD can be used to study the thermal stability and vibrational dynamics of the Hexanethiol, 6-fluoro- monolayer itself. By simulating the system at different temperatures, one can observe the onset of disorder, such as an increase in the number of gauche defects in the alkyl chains, and ultimately the melting of the monolayer. The vibrational frequencies of the molecule, particularly the C-F and C-S stretching modes, can also be calculated and compared with experimental spectroscopic data.

While specific AIMD studies on Hexanethiol, 6-fluoro- are not prevalent, molecular dynamics simulations on similar systems, such as mixed fluorocarbon-hydrocarbon surfactant interfaces, have shown that fluorinated chains tend to be more ordered than their hydrocarbon counterparts at an air/water interface. nih.gov This suggests that a SAM of Hexanethiol, 6-fluoro- would likely exhibit a well-ordered structure.

The following table provides an example of the kind of data that can be extracted from AIMD simulations of a Hexanethiol, 6-fluoro- SAM at a water interface.

| Property | Value |

| Interfacial Water Density (relative to bulk) | 0.85 |

| Average Number of Hydrogen Bonds per Water Molecule at Interface | 3.2 |

| Residence Time of Water at Interface (ps) | 50 |

| C-F Vibrational Frequency (cm⁻¹) | ~1100 |

Note: This data is hypothetical and intended to be illustrative of the outputs of an AIMD simulation. The values are based on general knowledge of fluorinated interfaces.

Kinetic Monte Carlo Modeling of Fluorine-Thiol Reaction Processes

Kinetic Monte Carlo (KMC) modeling is a computational technique used to simulate the time evolution of processes that are governed by a set of known rate constants for elementary events. In the context of Hexanethiol, 6-fluoro-, KMC can be a powerful tool for understanding the self-assembly process of the monolayer on a gold surface.

The formation of a SAM from a solution of thiol molecules is a complex process involving several steps: diffusion of molecules to the surface, physisorption, surface diffusion, chemisorption (formation of the Au-S bond), and reorganization of the monolayer. Each of these steps can be treated as an elementary event with an associated rate constant. KMC simulations can then be used to model the growth of the SAM over time, providing insights into the formation of domains, the healing of defects, and the final structure of the monolayer.

The presence of the terminal fluorine in Hexanethiol, 6-fluoro- can influence the rates of these elementary processes. For example, intermolecular interactions between the fluorinated tails could affect the rate of surface diffusion and the likelihood of a molecule incorporating into an existing island. KMC models can incorporate these effects by using rate constants that are dependent on the local environment of a molecule.

While specific KMC studies on the self-assembly of Hexanethiol, 6-fluoro- are not available, research on the kinetics of mixed SAMs of alkanethiols has demonstrated the utility of such models in understanding the competitive adsorption and phase segregation of different molecular species. acs.org

A hypothetical KMC simulation of the self-assembly of Hexanethiol, 6-fluoro- could yield data such as that presented in the table below, which describes the rates of key processes.

| Process | Rate Constant (s⁻¹) | Activation Energy (eV) |

| Surface Adsorption | 1 x 10⁵ | 0.1 |

| Surface Desorption | 1 x 10³ | 0.3 |

| Surface Diffusion | 1 x 10⁹ | 0.2 |

| Monolayer Island Nucleation | 1 x 10⁷ | 0.25 |

Note: The values in this table are for illustrative purposes only and represent the type of parameters that would be used in a KMC simulation of SAM formation.

Charge Transport Modeling in Molecular Junctions Incorporating Fluorinated Thiols

Self-assembled monolayers of molecules like Hexanethiol, 6-fluoro- are of great interest for applications in molecular electronics, where they can act as the active component in a molecular junction. The electrical properties of such junctions are governed by the mechanism of charge transport through the molecules, which is typically quantum mechanical tunneling for short alkanethiols.

Theoretical modeling of charge transport in these junctions often employs methods based on non-equilibrium Green's functions (NEGF) combined with DFT. These calculations can predict the current-voltage (I-V) characteristics of a molecular junction and provide insights into the factors that control the conductance.